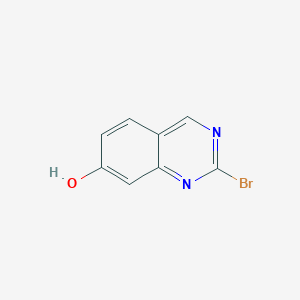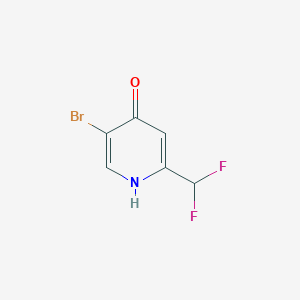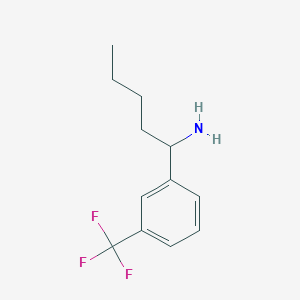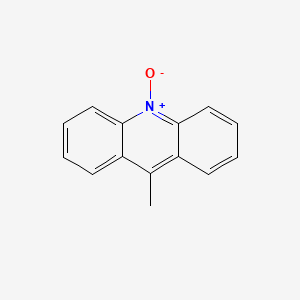
Acridine, 9-methyl-, 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylacridine 10-oxide is a derivative of acridine, a heterocyclic organic compound containing nitrogen. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylacridine 10-oxide typically involves the oxidation of 9-Methylacridine. One common method is the use of peracids, such as m-chloroperbenzoic acid, under controlled conditions to achieve the desired oxidation . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods
Industrial production of 9-Methylacridine 10-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, solvent, and oxidizing agent concentration, to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methylacridine 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to 9-Methylacridine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, often in the presence of catalysts.
Major Products Formed
Oxidation: Higher oxidized acridine derivatives.
Reduction: 9-Methylacridine and its reduced forms.
Substitution: Functionalized acridine derivatives with diverse chemical properties.
Applications De Recherche Scientifique
9-Methylacridine 10-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Methylacridine 10-oxide involves its ability to participate in single electron transfer (SET) processes. As a photocatalyst, it absorbs visible light and undergoes excitation to generate reactive oxygen species (ROS), which can then participate in various chemical reactions . In biological systems, its ability to generate ROS under light exposure makes it effective in inducing apoptosis in cancer cells through oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium perchlorate
Uniqueness
Compared to other acridine derivatives, 9-Methylacridine 10-oxide stands out due to its specific oxidation state and its ability to act as a photocatalyst under visible light. This makes it particularly useful in applications requiring light-induced reactions, such as photodynamic therapy and photocatalytic organic synthesis .
Propriétés
IUPAC Name |
9-methyl-10-oxidoacridin-10-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGMMAROGPUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501126 |
Source


|
| Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-94-1 |
Source


|
| Record name | 9-Methyl-10-oxo-10lambda~5~-acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
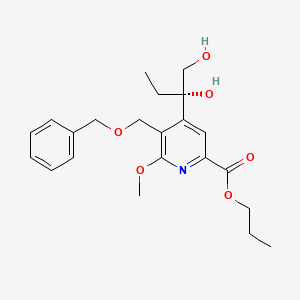
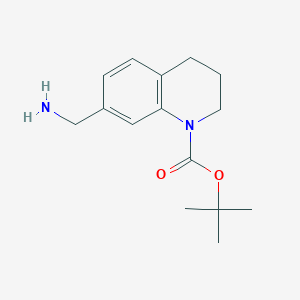
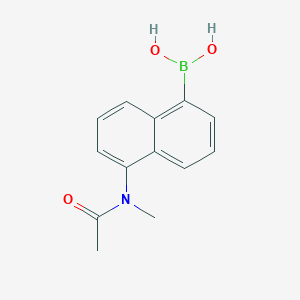
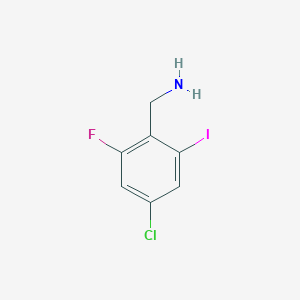
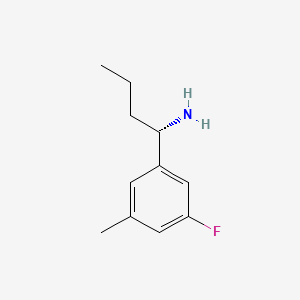
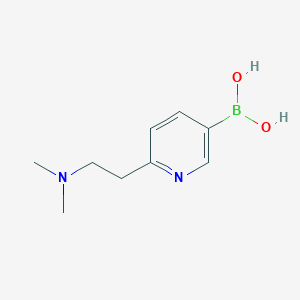
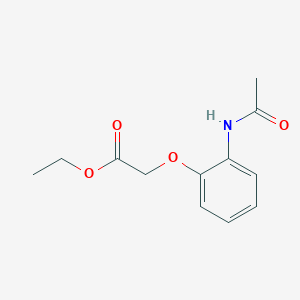
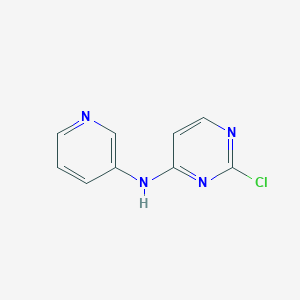
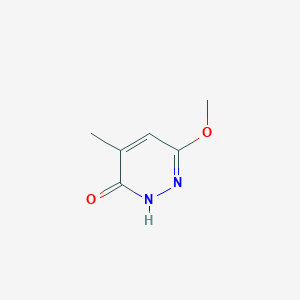
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
